molecular formula C20H15N3O3 B11456291 8-(furan-2-yl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione

8-(furan-2-yl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione

Cat. No.: B11456291
M. Wt: 345.4 g/mol
InChI Key: KWJXGVYVUYNAFT-UHFFFAOYSA-N
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Description

8-(Furan-2-yl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione is a heterocyclic compound featuring a fused pyrazolo-isoquinoline-dione core substituted with a phenyl group at position 2 and a furan-2-yl moiety at position 7. The furan ring introduces electron-rich aromatic character, while the pyrazolo-isoquinoline-dione scaffold provides rigidity and hydrogen-bonding capacity, influencing solubility and intermolecular interactions.

Properties

Molecular Formula

C20H15N3O3

Molecular Weight

345.4 g/mol

IUPAC Name

8-(furan-2-yl)-2-phenyl-3,7,8,9-tetrahydropyrazolo[3,4-c]isoquinoline-1,6-dione

InChI

InChI=1S/C20H15N3O3/c24-16-10-12(17-7-4-8-26-17)9-14-15(16)11-21-19-18(14)20(25)23(22-19)13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H,21,22)

InChI Key

KWJXGVYVUYNAFT-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CN=C3C(=C21)C(=O)N(N3)C4=CC=CC=C4)C5=CC=CO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(FURAN-2-YL)-2-PHENYL-1H,2H,3H,6H,7H,8H,9H-PYRAZOLO[3,4-C]ISOQUINOLINE-1,6-DIONE typically involves multi-step organic reactions. One common method includes the regioselective inverse electron demand Diels–Alder reaction between furan-substituted 1,2,4,5-tetrazine and an electron-deficient compound such as 2-(2-alkyl)-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques like chromatography and crystallization is also essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

8-(FURAN-2-YL)-2-PHENYL-1H,2H,3H,6H,7H,8H,9H-PYRAZOLO[3,4-C]ISOQUINOLINE-1,6-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl and furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to 8-(furan-2-yl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione. For example:

  • In vitro Studies : Research has demonstrated significant antimicrobial activity against various microorganisms. In particular, derivatives of pyrazolo[3,4-c]isoquinoline structures exhibited strong inhibition against Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds with similar structures were found to inhibit the growth of Mycobacterium smegmatis effectively .
CompoundMicroorganismZone of Inhibition (mm)
6dMycobacterium smegmatis16
6ePseudomonas aeruginosa19

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Pyrazolo derivatives have been studied for their ability to inhibit tubulin polymerization and exhibit histone deacetylase (HDAC) inhibitory activity. These mechanisms are crucial for regulating cell cycle progression and apoptosis in cancer cells.

Anxiolytic Effects

Research indicates that compounds similar to this compound may act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This interaction is linked to anxiolytic effects:

  • Animal Model Studies : In controlled studies involving mice treated with selective α7 agonists and related compounds, significant reductions in anxiety-like behaviors were observed. These findings suggest a therapeutic potential for treating anxiety disorders.

Study on Antimicrobial Activity

A study published in RSC Advances evaluated several synthesized pyrazole derivatives for their antimicrobial activity. Among the tested compounds:

  • Compound 6d showed the highest efficacy against Mycobacterium smegmatis.
  • Compound 9c exhibited broad-spectrum activity against both bacterial and fungal strains.

The study utilized well diffusion methods to determine the minimum inhibitory concentration (MIC) for each compound .

Mechanistic Insights into Anxiolytic Activity

In another study focused on the anxiolytic effects of related compounds:

  • Dosage and Efficacy : Doses as low as 0.5 mg/kg were effective in producing anxiolytic effects in elevated plus maze tests.
  • Mechanistic Confirmation : The anxiolytic activity was inhibited by methyllycaconitine, confirming the role of α7 nAChRs in mediating these effects.

Mechanism of Action

The mechanism of action of 8-(FURAN-2-YL)-2-PHENYL-1H,2H,3H,6H,7H,8H,9H-PYRAZOLO[3,4-C]ISOQUINOLINE-1,6-DIONE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and are often elucidated through computational studies and experimental assays.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 8-(furan-2-yl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione with structurally or functionally related compounds, focusing on substituent effects, spectral properties, and synthetic yields.

Key Findings

Core Structure Diversity: The target compound’s pyrazolo-isoquinoline-dione core distinguishes it from carbazoles (e.g., 7b), pyrano-furo-pyridones (e.g., 13cc), and imidazo-pyridines (e.g., 1l). These scaffolds vary in ring saturation, heteroatom placement, and conformational flexibility, impacting biological target interactions .

Aromatic Substituents: The phenyl group in the target compound and BH54355 provides steric bulk, while fluorobenzyl or methoxyphenyl groups in analogs (7b, 13cc) modulate electronic properties and metabolic stability .

Synthetic Yields: Cross-coupling reactions (e.g., Suzuki-Miyaura in 7b) often yield 45–70% for carbazoles, whereas MPLC-purified pyrano-furo-pyridones (13cc) show lower yields (~24%), likely due to steric challenges in multi-step syntheses .

Spectral Signatures :

  • The target compound’s furan-2-yl group would exhibit characteristic ^1H-NMR signals at δ ~7.6–6.3 (furan protons) and IR stretches for C=O (~1700 cm⁻¹), comparable to BH54355 ’s carbonyl signals .

Biological Activity

The compound 8-(furan-2-yl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione is a member of the pyrazoloisoquinoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N2O3C_{17}H_{16}N_2O_3, with a molecular weight of 296.32 g/mol. The structure features a fused pyrazoloisoquinoline framework with a furan ring substituent, which may influence its biological activity.

Biological Activity Overview

Research indicates that compounds within this class exhibit various biological activities, including:

  • Anticancer Activity : Studies have shown that pyrazolo[3,4-c]isoquinolines can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
  • Antimicrobial Properties : Some derivatives demonstrate significant antibacterial and antifungal activities.
  • Neuroprotective Effects : Certain compounds have been linked to neuroprotective effects in models of neurodegenerative diseases.

The mechanisms by which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific kinases or enzymes involved in cancer progression.
  • Modulation of Cell Signaling Pathways : It may alter pathways such as the MAPK/ERK pathway or PI3K/Akt pathway, which are crucial for cell survival and proliferation.

Anticancer Activity

A study focusing on similar pyrazolo[3,4-c]isoquinoline derivatives reported IC50 values indicating potent activity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The compound induced apoptosis through caspase activation and altered expression of Bcl-2 family proteins.

Antimicrobial Activity

In vitro tests have shown that derivatives exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL.

Neuroprotective Effects

Research on neuroprotective properties revealed that the compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests a potential role in treating neurodegenerative diseases like Alzheimer's.

Case Studies

A case study involving the synthesis and biological evaluation of related isoquinoline derivatives highlighted their potential as dual inhibitors of both cancer cell growth and bacterial proliferation. The study emphasized structure-activity relationships (SAR) that inform modifications to enhance efficacy.

CompoundActivity TypeIC50 (µM)Reference
Compound ACancer (MCF-7)5.0
Compound BAntibacterial (E. coli)20.0
Compound CNeuroprotection-

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